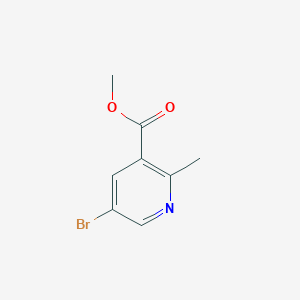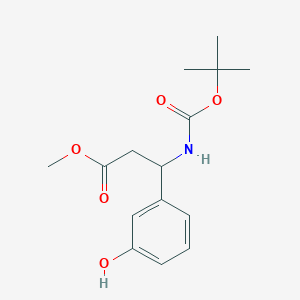
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate
Übersicht
Beschreibung
“Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” appears to be an organic compound. The “Boc” in the name suggests that it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-(3-hydroxyphenyl)propanoic acid derivative with a Boc-protected amine. The exact details would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure would include a phenyl ring (from the 3-hydroxyphenyl part of the name), a propanoate group (a three-carbon chain ending in a carboxylate), and a Boc-protected amine.Chemical Reactions Analysis
As an organic compound, “Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” could potentially undergo a variety of chemical reactions. The phenyl ring might undergo electrophilic aromatic substitution, the carboxylate could participate in esterification or amidation reactions, and the Boc group could be removed to reveal the amine.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Derivative Formation
Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid : This study describes the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. A successful strategy involved using O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid, leading to the formation of pseudo-dipeptides exhibiting interesting conformational properties and intramolecular H-bonds (Tye & Skinner, 2002).
Asymmetric Synthesis
Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines : This research presents an asymmetric synthesis of various fluorinated l-tyrosine derivatives, highlighting key steps including the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative ((S)-Boc-BMI) (Monclus, Masson, & Luxen, 1995).
Applications in Aminopeptidase Inhibitors
Facile Synthesis of (2S,3R)‐3‐Amino‐2‐hydroxy‐4(4′‐hydroxyphenyl) butanoic Acid : The research demonstrates methods for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, crucial for synthesizing aminopeptidase inhibitors. This involved a careful reduction of N-Boc-D-tyrosine methyl ester to the aldehyde, further processed to achieve the desired compound (Moon & Huh, 1991).
Enantioselective Synthesis and Biodegradation
Fabrication of Biodegradable Poly(ester-amide)s Based on Tyrosine Natural Amino Acid : A novel diol monomer, N,N′-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, was synthesized from S-tyrosine methyl ester. The study explored the preparation of optically active and potentially biodegradable poly(ester-amide)s, highlighting their good thermal stability, high optical purity, and probable biodegradability in soil, underscoring their potential for medical applications (Abdolmaleki, Mallakpour, Borandeh, & Sabzalian, 2011).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological properties. If it’s a synthetic intermediate, research might focus on improving the synthesis or finding new reactions it can participate in.
Eigenschaften
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYKJJOKXHQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



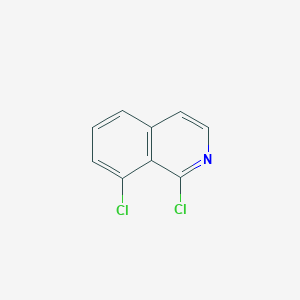
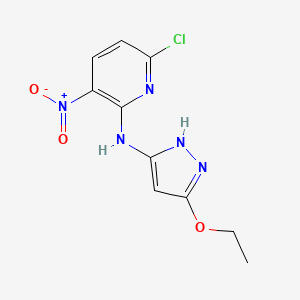
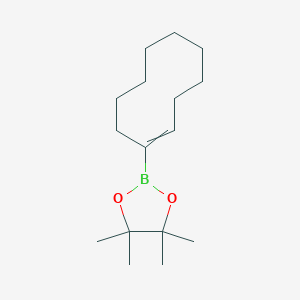
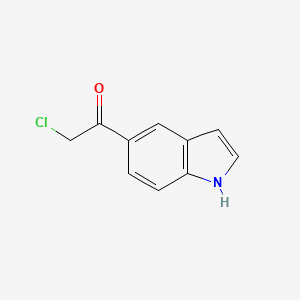
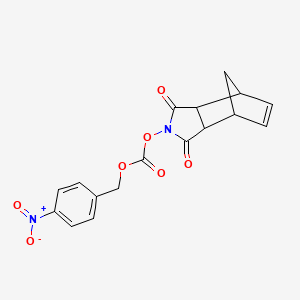
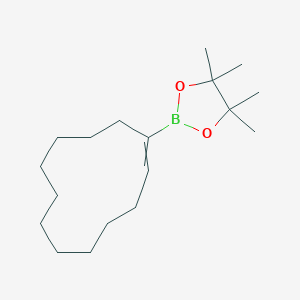
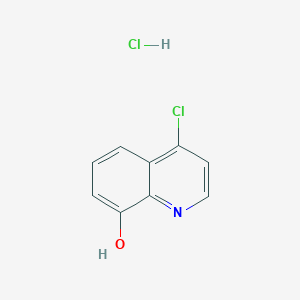
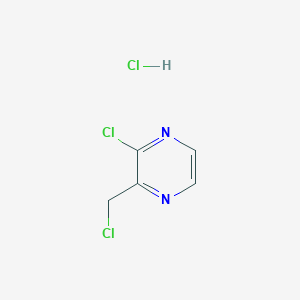
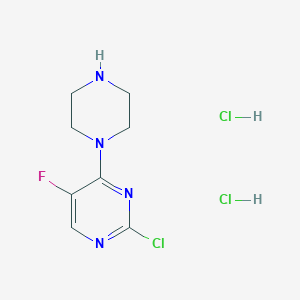
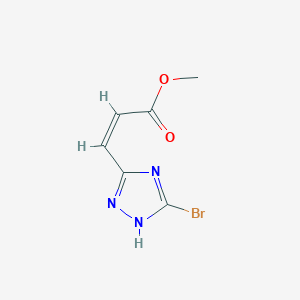
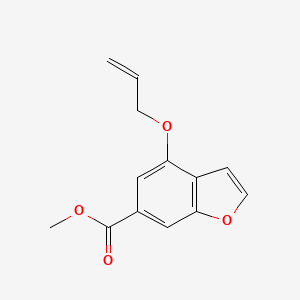
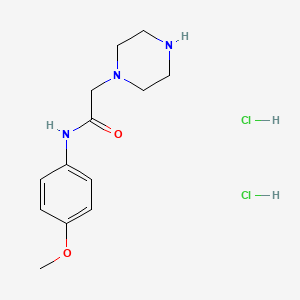
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
